molecular formula C15H17N3O2 B11850675 Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B11850675
M. Wt: 271.31 g/mol
InChI Key: VDLYALNDLSQDJG-NSHDSACASA-N
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Description

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a pyrrolo[3,4-c]pyrazole core, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, followed by benzylation. The reaction conditions often involve the use of catalysts such as iodine or silver to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazolone, pyrazoline, and various substituted pyrazole derivatives, each with potential biological activities .

Scientific Research Applications

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C15H17N3O2/c1-10-13-8-18(11(2)14(13)17-16-10)15(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1

InChI Key

VDLYALNDLSQDJG-NSHDSACASA-N

Isomeric SMILES

C[C@H]1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C

Canonical SMILES

CC1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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